Cadralazine - 64241-34-5

Cadralazine

Catalog Number: EVT-262455
CAS Number: 64241-34-5
Molecular Formula: C12H21N5O3
Molecular Weight: 283.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cadralazine, chemically named ethyl (+/-)-6-[ethyl(2-hydroxypropyl)amino]-3-pyridazinecarbazate, is a researched compound belonging to the class of 3-hydrazinopyridazines. [ [] ] It acts as a peripherally acting antihypertensive vasodilator, primarily investigated for its potential in managing hypertension. [ [, , , , ] ] Structurally related to hydralazine, it distinguishes itself through a protected hydrazino group, potentially contributing to its distinct pharmacological profile. [ [, , ] ]

Synthesis Analysis

Two distinct synthetic approaches for producing tritium-labeled Cadralazine ([3H]cadralazine) with a high specific activity (18 Ci/mmol) are described. [ [] ]

This five-step "hot" synthesis involves selective debromination of a cyclic β-bromo-α-β-unsaturated ketone in the tritiation step. The double bond is protected via formal aromatization. 3H-FTNMR spectroscopy of the reduction product of the synthesized intermediate confirmed its absolute structure. [ [] ]

Cadralazine's side chain is labeled through reduction of a specific ketone using sodium borotritide with high specific activity. [ [] ]

Both approaches yielded [3H]cadralazine with 90–96% radiochemical purity. [ [] ]

Molecular Structure Analysis

Cadralazine undergoes various biotransformations, primarily acetylation of its free hydrazino group. [ [] ] This acetylation is often followed by cyclization or reaction with endogenous carbonyl compounds. Other metabolic pathways include hydrolysis and oxidation, though to a lesser extent. [ [] ] When the hydrazino group is protected, Cadralazine exhibits less extensive biotransformation, leading to an active metabolite that undergoes the metabolic pathways mentioned above. [ [] ]

In aqueous solutions, Cadralazine degrades through three main pathways: thermal, hydrolytic, and oxidative. [ [] ] These pathways are influenced by factors such as temperature, pH, concentration, and the presence of oxygen. The degradation process also results in the formation of three primary degradation products. [ [] ]

Mechanism of Action

Cadralazine primarily exerts its vasodilatory effects by inhibiting calcium (Ca2+) release from intracellular storage sites within vascular smooth muscle cells. [ [, ] ] This mechanism differentiates it from calcium channel blockers, which primarily inhibit the influx of extracellular Ca2+. Studies comparing Cadralazine to its active metabolite ISF-2405 (+/-)-6-[ethyl(2-hydroxypropyl)amino]-3-hydrazinopyridazine) and hydralazine demonstrate that while Cadralazine has minimal impact on potential-dependent Ca2+ influx, ISF-2405 and hydralazine effectively inhibit Ca2+ release. [ [] ] This suggests that ISF-2405 plays a significant role in Cadralazine's vasodilatory effects.

Further research indicates that both ISF-2405 and hydralazine exhibit non-competitive antagonism against contractions induced by various agonists, including norepinephrine, serotonin, angiotensin II, and potassium chloride, in rabbit aortic and renal arterial strips. [ [] ] The degree of antagonism varies with the agonist used, following the order: angiotensin II > serotonin > norepinephrine > potassium chloride. This suggests that ISF-2405 and hydralazine, and by extension Cadralazine, achieve vasodilation by targeting a mechanism downstream of receptor activation involved in Ca2+ mobilization within vascular smooth muscle cells. [ [] ]

Physical and Chemical Properties Analysis

Hypertension Research:

  • Animal Models: Cadralazine consistently demonstrates antihypertensive effects in various animal models, including spontaneously hypertensive rats (SHR), renal hypertensive dogs, and deoxycorticosterone acetate-salt hypertensive rats. [ [, , , , ] ] It effectively lowers blood pressure in these models, often exhibiting a longer duration of action compared to hydralazine. [ [, ] ] This prolonged efficacy makes it a valuable tool for investigating long-term blood pressure control mechanisms.
  • Hemodynamic Studies: Cadralazine's impact on systemic and regional circulation has been extensively studied. [ [, , ] ] It consistently reduces total peripheral vascular resistance, leading to decreased blood pressure and increased heart rate. [ [, ] ] Research suggests this heart rate increase is primarily a baroreceptor reflex response to peripheral vasodilation. [ [] ] Cadralazine's effects on regional blood flow vary, with increased flow observed in coronary, iliac, and renal vascular beds, but less consistent changes in the mesenteric district. [ [] ]
  • Arterial Dynamics: Research suggests Cadralazine's impact on arterial dynamics differs from other vasodilators. [ [, , , ] ] While it effectively reduces blood pressure, it may not actively dilate large arteries like some calcium channel blockers or nitrates. [ [, ] ] This differential effect on arterial properties could have implications for understanding long-term cardiovascular remodeling in the context of hypertension.
  • Combination Therapy: Cadralazine has been explored in combination with other antihypertensive agents, particularly beta-blockers. [ [, , , , ] ] Combining Cadralazine with a beta-blocker can provide synergistic blood pressure reduction while mitigating the reflex tachycardia often associated with vasodilators. [ [, , ] ]
Applications
  • Plasmodium vivax Malaria: Recent drug repurposing efforts identified Cadralazine and its structural relative, hydralazine, as potentially active against the dormant liver stage of Plasmodium vivax malaria (hypnozoites). [ [] ] This discovery highlights its potential for further investigation as a novel antimalarial treatment, particularly for targeting the persistent hypnozoite stage responsible for relapses.
Future Directions
  • Further Exploration of Anti-Malarial Properties: Given the recent findings on Cadralazine's activity against Plasmodium vivax hypnozoites, future research should focus on elucidating its mechanism of action in this context. [ [] ] Understanding how it eliminates these dormant liver stages could lead to developing new therapies for preventing malaria relapse.
  • Investigating Long-Term Effects on Arterial Structure and Function: Cadralazine's differential impact on large artery dynamics compared to other vasodilators warrants further investigation. [ [, , , ] ] Long-term studies assessing its influence on arterial stiffness, remodeling, and cardiovascular outcomes are needed.
  • Personalized Medicine Approaches: Research suggests factors like acetylator status and age may influence Cadralazine's pharmacokinetics and pharmacodynamics. [ [, , ] ] Future studies should explore these interindividual variations to optimize dosing and personalize therapy for improved efficacy and safety.

ISF-2405

Compound Description: ISF-2405, chemically named (+/-)-6-[ethyl(2-hydroxypropyl)amino]-3-hydrazinopyridazine, is a key active metabolite of Cadralazine. [] This compound exhibits direct vasodilating effects by impacting calcium mobilization. [] Research suggests that ISF-2405 inhibits calcium release from intracellular storage rather than affecting potential-dependent calcium influx. [] Studies in spontaneously hypertensive rats have shown a correlation between the distribution pattern of ISF-2405 in blood vessels and the slow onset and long duration of Cadralazine's pharmacological effect. []

Relevance: ISF-2405 is a crucial active metabolite of Cadralazine, significantly contributing to its pharmacological effects. [] While Cadralazine itself might have limited direct vasodilatory effects, its metabolic conversion to ISF-2405 is vital for its antihypertensive activity. [] Structurally, ISF-2405 retains the hydrazinopyridazine core of Cadralazine, with the key difference being the replacement of the ethoxycarbonyl protecting group with a free hydrazino group. This structural change is likely responsible for the enhanced vasodilatory activity of ISF-2405 compared to the parent compound.

Dihydralazine

Compound Description: Dihydralazine, another direct-acting vasodilator, belongs to the same class of antihypertensive agents as Hydralazine. [] It is often mentioned alongside Hydralazine when discussing the therapeutic potential and advantages of Cadralazine. []

Relevance: Although not extensively studied alongside Cadralazine in the provided papers, Dihydralazine represents a structurally related compound and a member of the same therapeutic class. [] The research emphasizes Cadralazine's potential benefits over Dihydralazine, particularly regarding its improved safety profile and once-daily dosing regimen. []

ISF-3349

Compound Description: ISF-3349, chemically (+/-)-6-[ethyl(2-hydroxypropyl)amino]-3-(3,5-dimethyl-1-pyrazolyl) pyridazine, is a stable derivative of ISF-2405. [] It is primarily used in developing a radioimmunoassay for the quantification of ISF-2405 in biological samples. []

Relevance: While not inherently possessing biological activity related to Cadralazine, ISF-3349 serves as a crucial tool in studying the pharmacokinetics of ISF-2405, the active metabolite of Cadralazine. [] By converting the labile ISF-2405 into the stable ISF-3349, researchers can accurately measure and understand the distribution and elimination of the active metabolite, contributing to a more comprehensive understanding of Cadralazine's actions.

Properties

CAS Number

64241-34-5

Product Name

Cadralazine

IUPAC Name

ethyl N-[[6-[ethyl(2-hydroxypropyl)amino]pyridazin-3-yl]amino]carbamate

Molecular Formula

C12H21N5O3

Molecular Weight

283.33 g/mol

InChI

InChI=1S/C12H21N5O3/c1-4-17(8-9(3)18)11-7-6-10(13-15-11)14-16-12(19)20-5-2/h6-7,9,18H,4-5,8H2,1-3H3,(H,13,14)(H,16,19)

InChI Key

QLTVVOATEHFXLT-UHFFFAOYSA-N

SMILES

CCN(CC(C)O)C1=NN=C(C=C1)NNC(=O)OCC

Solubility

Soluble in DMSO

Synonyms

Cadralazine; ISF-2469; ISF 2469; ISF2469;

Canonical SMILES

CCN(CC(C)O)C1=NN=C(C=C1)NNC(=O)OCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.